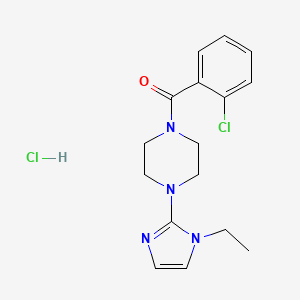

(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl and piperazine rings, which are common in the synthesis of various pharmacologically active agents. These compounds are often synthesized for their potential biological activities, including anticancer and antituberculosis properties , as well as antiprotozoal activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reductive amination, amidation, Friedel-Crafts acylation, and hydration . For instance, the synthesis of piperazine derivatives can be achieved using sodium triacetoxyborohydride in a reductive amination method . Similarly, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to an overall yield of 62.4% . These methods highlight the versatility of synthetic approaches in creating a variety of piperazine-containing compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectral studies such as 1H NMR . This analytical technique allows for the identification of the chemical environment of hydrogen atoms within the molecule, providing insights into the compound's molecular framework and confirming the successful synthesis of the target structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and building the complex molecular architecture. Reductive amination is used to introduce the piperazine moiety , while amidation and Friedel-Crafts acylation are key steps in forming the core structure of the target compounds . These reactions are carefully optimized to achieve high yields and desired selectivity.

Physical and Chemical Properties Analysis

Case Studies

The papers provide insights into the potential biological activities of the synthesized compounds. For instance, some piperazine derivatives exhibit significant in vitro anticancer and antituberculosis activities . Additionally, a series of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives show promising antiamoebic and antimalarial activities, with some compounds outperforming standard drugs in terms of IC50 values . These case studies demonstrate the therapeutic potential of such compounds and the importance of their synthesis and structural analysis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- A series of pyridine derivatives, including compounds related to the query chemical, were synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

- Another study focused on synthesizing azole-containing piperazine derivatives, which were investigated for their antibacterial, antifungal, and cytotoxic activities. The results showed that most compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Activity

- Research on the synthesis of novel piperazinone derivatives as cytotoxic agents revealed that these compounds were evaluated for their cytotoxic activities on cancer and normal cell lines. Some derivatives showed increased cytotoxicity toward all three cell lines tested, suggesting their potential in cancer therapy (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

- A study on the synthesis, anticancer, and antituberculosis studies for 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives found that some of the tested compounds exhibited significant antituberculosis and anticancer activity. This indicates the potential of these derivatives in developing treatments for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis and Structural Analysis

- The formation of heterocyclic compounds using specific chemical reactions demonstrates the versatility of related chemical structures in synthesizing novel compounds with potential biological activities. Such studies contribute to the understanding of chemical properties and potential applications of these compounds (Matsuda, Yamamoto, & Ishii, 1976).

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZPDHFIQDXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)